

Molecular weight and formula of D-(+)-Cellotetraose.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: D-(+)-Cellotetraose

Cat. No.: B8070960

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An In-depth Technical Guide to D-(+)-Cellotetraose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **D-(+)-Cellotetraose**, a significant oligosaccharide in biofuel research, enzymology, and plant-microbe interactions. This document details its chemical properties, experimental protocols for its production and analysis, and its role in biological signaling pathways.

I. Core Properties of D-(+)-Cellotetraose

D-(+)-Cellotetraose is a cello-oligosaccharide, a primary product of cellulose hydrolysis.^[1] It is composed of four D-glucose units linked by β -1,4-glycosidic bonds.^[2] This compound is a key substrate for cellulolytic enzymes and serves as an energy source for cellulolytic bacteria.

Quantitative Data Summary

Property	Value	Source(s)
Molecular Formula	C ₂₄ H ₄₂ O ₂₁	[1][3]
Molecular Weight	666.58 g/mol	
CAS Number	38819-01-1	
Appearance	White to off-white solid/powder	
Solubility	Soluble in water (25 mg/mL)	
Purity (Typical)	≥85% (HPLC)	

II. Experimental Protocols

This section outlines detailed methodologies for the enzymatic production and subsequent analysis of **D-(+)-Cellotetraose**.

A. Enzymatic Production of **D-(+)-Cellotetraose** from Cellulose

This protocol describes the hydrolysis of cellulose to produce a mixture of cello-oligosaccharides, including cellotetraose.

Objective: To generate **D-(+)-Cellotetraose** through the enzymatic hydrolysis of a cellulose substrate.

Materials:

- Microcrystalline cellulose (Substrate)
- Cellulase enzyme complex (e.g., from *Trichoderma reesei*)
- 50 mM Sodium Acetate Buffer (pH 5.0)
- Deionized water
- Shaker incubator
- Centrifuge

- 0.45 µm syringe filters

Procedure:

- **Substrate Preparation:** Prepare a suspension of microcrystalline cellulose in 50 mM sodium acetate buffer. A typical concentration is 5% (w/v).
- **Enzyme Addition:** Add the cellulase enzyme complex to the cellulose suspension. The enzyme loading can be optimized, but a starting point is 20-25 Filter Paper Units (FPU) per gram of cellulose.
- **Incubation:** Incubate the reaction mixture in a shaker bath at a controlled temperature, typically between 40°C and 50°C, for a duration ranging from several hours to 48 hours. Moderate shaking is required to keep the cellulose suspended.
- **Reaction Termination:** To stop the enzymatic reaction, the mixture can be heated to denature the enzymes (e.g., boiling for 10 minutes) or placed in an ice bath.
- **Sample Clarification:** Centrifuge the reaction mixture to pellet the remaining insoluble cellulose.
- **Filtration:** Filter the supernatant through a 0.45 µm syringe filter to remove any fine particulates before analysis.

B. Analysis of **D-(+)-Cellotetraose** by High-Performance Liquid Chromatography (HPLC)

This protocol details the analysis of the products from cellulose hydrolysis to quantify the concentration of **D-(+)-Cellotetraose**.

Objective: To separate and quantify **D-(+)-Cellotetraose** from a mixture of cello-oligosaccharides.

Instrumentation and Columns:

- HPLC system with a Refractive Index (RI) detector.
- An appropriate carbohydrate analysis column, such as an Agilent Hi-Plex Ca column (300 mm x 7.7 mm, 8 µm).

Chromatographic Conditions:

- Mobile Phase: 100% Deionized Water
- Flow Rate: 0.6 mL/min
- Column Temperature: 85°C
- Injection Volume: 20 µL

Procedure:

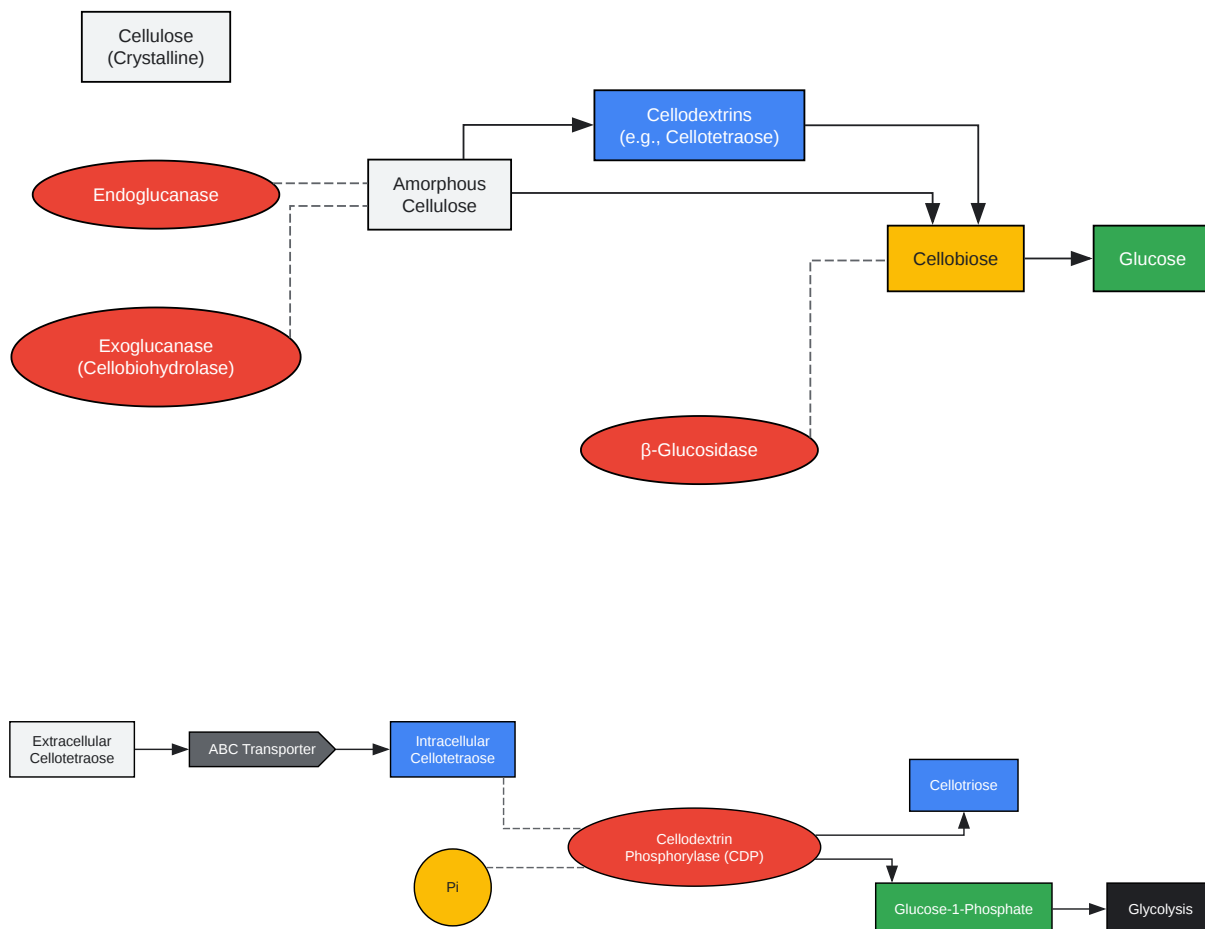
- Standard Preparation: Prepare a series of standard solutions of **D-(+)-Cellotetraose**, as well as other expected oligosaccharides like glucose, cellobiose, and cellotriose, in deionized water.
- Sample Injection: Inject the filtered hydrolysate sample and the standard solutions into the HPLC system.
- Data Analysis: Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards. Quantify the concentration of **D-(+)-Cellotetraose** by integrating the peak area and comparing it to the standard curve.

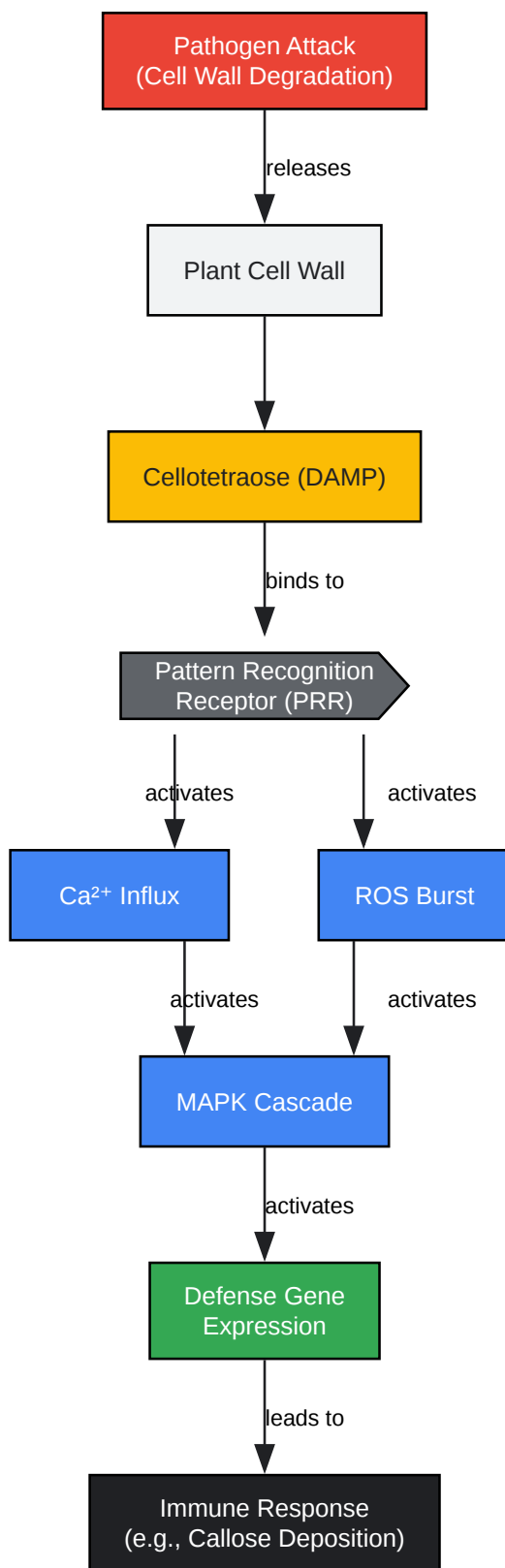
III. Biological Signaling and Metabolic Pathways

D-(+)-Cellotetraose and other cellodextrins are not only metabolic intermediates but also act as signaling molecules in various biological systems.

A. Enzymatic Hydrolysis of Cellulose

The production of **D-(+)-Cellotetraose** is a key step in the breakdown of cellulose by cellulase enzyme complexes. This process involves the synergistic action of endoglucanases and exoglucanases (cellobiohydrolases).





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- To cite this document: BenchChem. [Molecular weight and formula of D-(+)-Cellotetraose.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8070960#molecular-weight-and-formula-of-d-cellotetraose]

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